Heparin disaccharide IV-H

Übersicht

Beschreibung

Heparin disaccharide IV-H is a product of the digestion of heparin and heparan sulfate by various heparinases. It is a disaccharide unit consisting of 4-deoxy-L-threo-hex-4-enopyranosyluronic acid and D-glucosamine. This compound is part of the glycosaminoglycan family, which plays a crucial role in various biological processes, including anticoagulation and cell signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Heparin disaccharide IV-H can be synthesized through the enzymatic digestion of heparin or heparan sulfate using heparinases. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzymes. The process involves:

Enzyme Selection: Heparinase I, II, and III are commonly used.

Reaction Conditions: The enzymatic reaction is carried out at a pH of around 7.0-7.5 and a temperature of 37°C.

Purification: The resulting disaccharides are purified using chromatographic techniques such as ion-exchange chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion followed by purification. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production process includes:

Raw Material Preparation: Heparin or heparan sulfate is sourced from porcine or bovine intestinal mucosa.

Enzymatic Digestion: Large bioreactors are used to carry out the enzymatic digestion.

Purification: Advanced chromatographic techniques are employed to isolate and purify the disaccharide.

Analyse Chemischer Reaktionen

Table 1: Key Synthetic Reactions

Degradation and Analytical Reactions

IV-H undergoes specific degradation under controlled conditions:

- Nitrous Acid Degradation : Cleaves glycosidic bonds at N-sulfated glucosamine residues, but IV-H (with N-acetyl) remains intact, enabling selective analysis .

- Basic Hydrolysis : Causes partial desulfation and cyclization of 6-O-sulfated residues, though IV-H’s lack of O-sulfation minimizes these side reactions .

- Mass Spectrometry (MS) : CID-MS/MS distinguishes IV-H from isomers (e.g., II-H, III-H) via diagnostic fragments (e.g., m/z 138 for GlcNAc) .

Table 2: Degradation Products of IV-H

Biochemical Interactions

IV-H participates in non-covalent interactions due to its sulfation profile:

- Protein Binding : Binds weakly to antithrombin III (ATIII) compared to highly sulfated disaccharides (e.g., IS) .

- Nitric Oxide (NO) Inactivation : Competes with heparin for NO binding, reducing NO bioavailability in vascular systems .

Table 3: Binding Affinities of IV-H

| Target | Affinity (Kd) | Method | Reference |

|---|---|---|---|

| ATIII | >100 µM | SPR | |

| NO | ~50 µM | Fluorescence assay |

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Anticoagulant Activity

- Heparin disaccharide IV-H retains anticoagulant properties similar to full-length heparin but with potentially reduced bleeding risks. This makes it a candidate for developing safer anticoagulant drugs that can be used in clinical settings without the complications associated with traditional heparin therapy.

-

Diagnostic Tool for Heparin-Induced Thrombocytopenia (HIT)

- The compound can be utilized as a specific antigen in diagnostic assays to detect antibodies associated with HIT, a serious complication arising from heparin treatment. Early identification of HIT can significantly improve patient management and safety.

-

Glycobiology Research

- This compound plays a crucial role in glycobiology by aiding researchers in understanding glycosaminoglycans and their interactions within biological systems. This knowledge is essential for elucidating the molecular mechanisms underlying various diseases.

-

Therapeutic Potential

- Beyond its anticoagulant properties, IV-H is being investigated for its ability to interact with proteins involved in inflammation and cell adhesion, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticoagulant Efficacy

A study demonstrated that this compound exhibited anticoagulant activity comparable to low molecular weight heparins but with fewer side effects. This was assessed through various coagulation assays, indicating its potential for therapeutic use .

Case Study 2: HIT Detection

In clinical trials, IV-H was utilized as an antigen in enzyme-linked immunosorbent assays (ELISA) to identify HIT antibodies in patients undergoing heparin therapy. The results showed high sensitivity and specificity, confirming its utility in clinical diagnostics .

Case Study 3: Glycobiology Insights

Research focused on the binding affinities of IV-H with various proteins revealed insights into the structural requirements for protein interactions. These findings are pivotal for designing new glycosaminoglycan-based therapeutics targeting specific pathways involved in disease progression .

Wirkmechanismus

Heparin disaccharide IV-H exerts its effects primarily through interaction with antithrombin III, a natural anticoagulant in the body. This interaction enhances the inhibition of thrombin and factor Xa, crucial enzymes in the blood clotting cascade. By inhibiting these enzymes, this compound effectively reduces the ability of blood to form clots .

Vergleich Mit ähnlichen Verbindungen

Heparin disaccharide IV-H is compared with other similar compounds such as:

Heparin disaccharide I-H: Another disaccharide unit derived from heparin, differing in the position and type of sulfation.

Heparan sulfate disaccharides: Similar in structure but with variations in sulfation patterns and biological activity.

Chondroitin sulfate disaccharides: Differ in the type of uronic acid and sulfation patterns, leading to different biological functions.

Uniqueness: this compound is unique due to its specific sulfation pattern and its ability to interact with antithrombin III, making it a potent anticoagulant. Its distinct structure allows for specific interactions with various proteins, making it valuable in both research and therapeutic applications .

Biologische Aktivität

Heparin disaccharide IV-H is a significant component in the study of glycosaminoglycans (GAGs), particularly due to its diverse biological activities and structural characteristics. This article delves into the biological implications, structural properties, and potential therapeutic applications of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

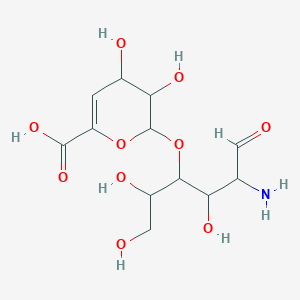

Heparin disaccharides are composed of repeating units of glucosamine and uronic acid, with IV-H specifically characterized by unique sulfation patterns. The structural formula for this compound is represented as:

This structure includes 2-O-sulfated L-iduronic acid (IdoA2S) linked to N-sulfated D-glucosamine (GlcNS6S), which plays a crucial role in its biological functions.

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

-

Anticoagulant Activity :

- Heparin disaccharides are well-known for their anticoagulant properties, primarily through the activation of antithrombin III, which inhibits thrombin and factor Xa. However, studies have shown that specific disaccharides like IV-H may exhibit varying degrees of anticoagulant activity compared to full-length heparin .

-

Cell Signaling :

- The structural diversity within heparin disaccharides allows them to interact with various growth factors and cytokines, influencing cellular processes such as proliferation and differentiation. For instance, this compound has been implicated in modulating fibroblast growth factor (FGF) signaling pathways .

- Inflammation Modulation :

Case Studies

-

Anticoagulant Efficacy :

In a comparative study assessing the anticoagulant efficacy of different heparin-derived disaccharides, it was found that while this compound does possess some anticoagulant activity, it is significantly lower than that observed in longer oligosaccharides derived from heparin . -

Cancer Research :

A recent study highlighted the potential role of heparan sulfate in cancer progression. The expression levels of enzymes involved in heparan sulfate biosynthesis were found to be elevated in certain cancers, suggesting that targeting these pathways could enhance therapeutic strategies .

Table 1: Structural Characteristics of Heparin Disaccharides

| Disaccharide | Structure | Sulfation Pattern | Biological Activity |

|---|---|---|---|

| IV-H | IdoA2S-GlcNS6S | 2-O-sulfated | Moderate anticoagulant |

| IA | IdoA-GlcNS | Non-sulfated | Low anticoagulant |

| IS | IdoA2S-GlcN | 2-O-sulfated | Moderate cell signaling |

| IVA | GlcA-GlcNS | Non-sulfated | Minimal biological activity |

Q & A

Basic Research Questions

Q. How is heparin disaccharide IV-H detected and quantified in complex biological matrices?

this compound (ΔUA–GlcNAc,6S) is typically identified using ion-pairing reversed-phase microflow high-performance liquid chromatography coupled with mass spectrometry (IPRP-Mf-HPLC–MS) . Due to its low abundance and matrix interference, quantification relies on diagnostic ions in MS² spectra (e.g., m/z 217.9 for IV-H) to improve signal-to-noise ratios. For example, MS² analysis of IV-H isolates its characteristic fragments from overlapping matrix peaks, enabling precise quantification even at trace levels .

Q. What are the primary challenges in analyzing this compound compared to other disaccharides?

IV-H’s low abundance and structural similarity to other disaccharides (e.g., sulfation patterns) complicate detection. Matrix effects in biological samples (e.g., serum) often mask IV-H signals in MS¹ spectra. Researchers mitigate this by prioritizing MS²-based quantification and using unnatural internal standards (e.g., UA2S–GlcNCOEt6S) to normalize ionization variability. Additionally, optimizing chromatographic conditions (e.g., ion-pairing agent concentration) enhances separation .

Q. How does the disaccharide composition of heparin/HS influence experimental design for IV-H studies?

Heparin’s disaccharide heterogeneity requires sample preprocessing (e.g., enzymatic digestion with heparinases I/II/III) to isolate IV-H. Researchers must account for chain-length variability (10–50 disaccharide units) and source-dependent differences (e.g., porcine vs. bovine heparin). A minimum of 10 µg heparin is recommended for detecting minor disaccharides (<1% abundance) via UV or fluorescence detection .

Advanced Research Questions

Q. How can conflicting data on IV-H abundance across studies be resolved methodologically?

Discrepancies often arise from ionization efficiency differences in MS platforms (e.g., electrospray vs. MALDI) or source material variability (e.g., manufacturing processes). To reconcile

- Use cross-validated internal standards (e.g., isotopically labeled IV-H).

- Report sulfation levels as moles per disaccharide unit instead of weight percentages.

- Perform blinded reanalysis of samples using harmonized protocols (e.g., standardized LC gradients and ion-pairing agents) .

Q. What experimental strategies improve the sensitivity of IV-H detection in low-abundance samples?

- Pre-column derivatization : Labeling IV-H with fluorescent tags (e.g., 2-aminoacridone) enhances UV/fluorescence detection sensitivity by 10-fold .

- Microscale LC–MS : Reduces sample requirements to ≤1 µg heparin by minimizing column dead volume and using high-efficiency ionization sources .

- Data-dependent acquisition (DDA) : Prioritizes IV-H’s precursor ions in MS² scans to capture low-intensity signals .

Q. How do structural properties of IV-H impact its biological function, and how can this be studied experimentally?

IV-H’s N-acetylated and 6-O-sulfated structure influences interactions with growth factors (e.g., FGF2) and antithrombin III . To investigate:

- Use surface plasmon resonance (SPR) to measure binding kinetics between IV-H and target proteins.

- Perform competitive displacement assays with synthetic IV-H analogs to map sulfation-dependent binding sites.

- Correlate IV-H abundance in tissue-specific HS with functional outcomes (e.g., angiogenesis assays) .

Q. What statistical approaches are critical for interpreting IV-H compositional data in heterogeneous samples?

- Multivariate analysis : Principal component analysis (PCA) identifies source- or disease-specific disaccharide signatures, including IV-H.

- Error-weighted regression : Addresses heteroscedasticity in MS-based quantification (e.g., higher variance at low abundances).

- Bootstrapping : Estimates confidence intervals for IV-H abundance in small sample sizes (n < 10) .

Q. Methodological Best Practices

- Sample preparation : Include heparinase digestion controls to confirm complete depolymerization .

- Data reporting : Provide raw MS² spectra and chromatograms in supplementary materials for reproducibility .

- Ethical considerations : Disclose heparin source (e.g., animal vs. synthetic) to address potential batch-to-batch variability .

Eigenschaften

IUPAC Name |

2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCSYLOUHOXZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407853 | |

| Record name | Heparin disaccharide IV-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123228-39-7 | |

| Record name | Heparin disaccharide IV-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.